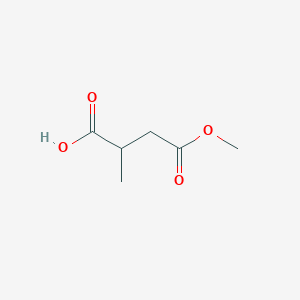
4-Methoxy-2-methyl-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-2-methyl-4-oxobutanoic acid, and how can residual solvents be minimized?
The synthesis typically involves condensation reactions using maleic anhydride or esterification of methoxy-substituted precursors. A critical step is ensuring the final product is free from residual solvents like methanol, which can interfere with downstream reactions. Post-synthesis, drying under vacuum and monitoring via 1H NMR (e.g., δ 3.68 ppm for methoxy groups) is essential to confirm purity .
Q. What spectroscopic methods are recommended for structural characterization?
- 1H NMR : Key peaks include δ 2.60–2.80 ppm (methylene protons) and δ 3.68 ppm (methoxy group) .
- IR Spectroscopy : Look for C=O stretches (~1700–1750 cm−1) and O–H broad peaks (if acidic protons are present).
- Mass Spectrometry : Confirm molecular weight (e.g., 146 g/mol for related analogs) .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.
- Dispose of waste via certified hazardous waste services to mitigate environmental risks .
Q. How can researchers distinguish between stereoisomers of this compound?
Chiral HPLC or polarimetry can resolve enantiomers. For example, (S)-4-Methoxy-2-methyl-4-oxobutanoic acid (CAS: 2044710-58-7) requires chiral columns (e.g., CHIRALPAK® AD-H) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, highlighting electrophilic sites at the ketone and ester groups. Such models align with experimental observations of reactivity in cross-coupling reactions .
Q. What strategies resolve contradictory spectral data from different synthesis batches?
- Step 1 : Verify reaction conditions (e.g., temperature, catalyst purity).
- Step 2 : Use high-resolution LC-MS to identify byproducts (e.g., unreacted intermediates).
- Step 3 : Compare with literature NMR databases (e.g., PubChem) to rule out impurities .
Q. How does the methoxy group influence crystallographic packing?
X-ray crystallography (using SHELX or ORTEP) reveals that the methoxy group induces steric hindrance, affecting crystal lattice stability. For example, related methoxy-substituted analogs show reduced symmetry (triclinic systems) due to intermolecular H-bonding .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Catalyst Optimization : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to preserve stereochemistry.
- Process Monitoring : Implement inline PAT (Process Analytical Technology) tools for real-time chiral purity analysis .
Q. How can potentiometric titration improve quantification in complex matrices?
Titration with standardized NaOH (0.1 M) in non-aqueous solvents (e.g., DMF) enhances endpoint detection for the carboxylic acid moiety. Validate with spiked recovery experiments (≥95% accuracy) .
Q. What biological assays are suitable for studying its derivatives?
- Enzyme Inhibition : Screen against serine hydrolases using fluorogenic substrates.
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination.
- Structural Analogs : Derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid show promise in antimicrobial studies .
属性
CAS 编号 |
111266-27-4; 23268-03-3; 81025-83-4 |
|---|---|
分子式 |
C6H10O4 |
分子量 |
146.142 |
IUPAC 名称 |
4-methoxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9) |
InChI 键 |
UVQYBUYGFBXQGO-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














